1,2-Ethane-D4-dithiol

Übersicht

Beschreibung

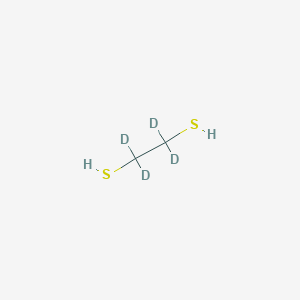

1,1,2,2-Tetradeuterioethane-1,2-dithiol is a deuterated analog of ethane-1,2-dithiol, where the hydrogen atoms at positions 1 and 2 are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications.

Vorbereitungsmethoden

1,1,2,2-Tetradeuterioethane-1,2-dithiol can be synthesized through the deuteration of ethane-1,2-dithiol. The typical synthetic route involves the reaction of 1,2-dichloroethane with deuterated sodium bisulfide in an aqueous medium . Another laboratory method includes the reaction of 1,2-dibromoethane with deuterated thiourea followed by hydrolysis . Industrial production methods are similar but scaled up to meet commercial demands.

Analyse Chemischer Reaktionen

1,1,2,2-Tetradeuterioethane-1,2-dithiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.

Reduction: It can be reduced back to the thiol form using reducing agents such as lithium aluminum hydride.

Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Major Products: The major products depend on the type of reaction.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,2-Ethane-D4-dithiol is primarily utilized in organic chemistry for the synthesis of 1,3-dithiolanes and 1,3-dithianes . These compounds are formed through the reaction of 1,2-ethanedithiol with aldehydes or ketones, which leads to the production of valuable intermediates in organic synthesis. The general reaction can be summarized as follows:

This reactivity is essential for developing complex organic molecules used in pharmaceuticals and agrochemicals .

Coordination Chemistry

As a bidentate ligand , 1,2-ethanedithiol forms stable complexes with various metal ions. This property is exploited in coordination chemistry to stabilize metal centers in catalysis and materials science. The ability to chelate metal ions enhances their catalytic activity and selectivity in various reactions, including oxidation and reduction processes .

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Complex Type | Application Area |

|---|---|---|

| Platinum (Pt) | Dithiol Complex | Catalysis |

| Palladium (Pd) | Dithiol Complex | Organic Synthesis |

| Copper (Cu) | Dithiol Complex | Sensor Development |

Analytical Chemistry

In analytical applications, 1,2-ethanedithiol is used as a scavenger for detecting and quantifying certain analytes. Its ability to form stable adducts with electrophiles makes it valuable for mass spectrometry and other analytical techniques where sensitivity and specificity are crucial .

Biological Applications

Recent studies have highlighted the potential of dithiols like 1,2-ethanedithiol in biological systems. They have been investigated for their roles as antioxidants , protecting cells from oxidative stress by scavenging free radicals. This property is particularly relevant in medical research focusing on diseases associated with oxidative damage .

Catalysis

The compound's role as a ligand extends into catalysis, where it has been shown to enhance the efficiency of various catalytic processes. For instance, it has been employed in transition metal catalysis , facilitating reactions such as hydrogenation and cross-coupling reactions . The incorporation of deuterium also allows for tracing studies in mechanistic investigations.

Case Study 1: Synthesis of Dithiolanes

A study demonstrated the use of 1,2-ethanedithiol in synthesizing dithiolanes from carbonyl compounds. The reaction conditions were optimized to maximize yield while minimizing by-products, showcasing its utility in synthetic organic chemistry.

Case Study 2: Metal-Catalyzed Reactions

Research involving platinum complexes derived from 1,2-ethanedithiol illustrated enhanced catalytic activity in hydrogenation reactions compared to non-chelated systems. This finding emphasizes the importance of ligand design in optimizing catalyst performance.

Wirkmechanismus

The mechanism of action of 1,1,2,2-Tetradeuterioethane-1,2-dithiol involves its ability to act as a ligand, forming complexes with metal ions. This interaction can influence various biochemical pathways and reactions. The deuterium atoms provide stability and can be used to trace the compound’s movement and transformation in different environments .

Vergleich Mit ähnlichen Verbindungen

1,1,2,2-Tetradeuterioethane-1,2-dithiol is compared with other similar compounds such as:

Ethane-1,2-dithiol: The non-deuterated analog, which has similar chemical properties but lacks the isotopic labeling.

1,2-Benzenedithiol: A related compound with a benzene ring, offering different reactivity and applications.

1,3-Propanedithiol: Another dithiol with a different carbon chain length, affecting its chemical behavior and uses.

The uniqueness of 1,1,2,2-Tetradeuterioethane-1,2-dithiol lies in its deuterium content, which provides distinct advantages in isotopic labeling and stability in various chemical and biological processes.

Biologische Aktivität

1,2-Ethane-D4-dithiol (C2H4D4S2) is a deuterated analog of ethane-1,2-dithiol, a compound recognized for its significant role in organic synthesis and biological applications. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by its dithiol structure, which allows it to participate in various biochemical reactions. The presence of deuterium (D) in the molecule enhances its stability and can influence its reactivity compared to its non-deuterated counterpart.

| Property | Value |

|---|---|

| Molecular Formula | C2H4D4S2 |

| Molecular Weight | 110.20 g/mol |

| Boiling Point | 144-146 °C |

| Melting Point | -41 °C |

| Density | 1.123 g/mL at 25 °C |

Antioxidant Properties

This compound exhibits potent antioxidant activity due to its ability to undergo thiol-disulfide interchange reactions. These reactions are crucial in biological systems for maintaining redox balance and protecting cells from oxidative stress. Research indicates that dithiols like this compound can effectively reduce disulfides back to thiols, thereby regenerating antioxidant defenses within cells .

Cytotoxicity and Cancer Research

Studies have demonstrated that dithiols can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in vitro. A notable study indicated that certain dithiols displayed IC50 values in the low micromolar range against cancer cells such as KB (human oral epidermoid carcinoma) and CNE2 (nasopharyngeal carcinoma) .

The biological activity of this compound is primarily attributed to its thiol groups, which can form stable complexes with metal ions and participate in redox reactions. This property is essential for the modulation of various enzymatic activities and cellular signaling pathways. The compound's ability to form cyclic bis(dislufide) dimers at lower concentrations further enhances its potential as a therapeutic agent .

Case Study 1: Antimicrobial Activity

A study investigated the use of liposomal formulations containing bismuth-ethanedithiol alongside tobramycin against Pseudomonas aeruginosa. The results indicated enhanced antimicrobial activity when combined with bismuth-ethanedithiol, suggesting that this compound may improve the efficacy of existing antibiotics against resistant bacterial strains .

Case Study 2: Polymerization Studies

Research has also explored the polymerization behavior of dithiols like this compound. It was found that these compounds could undergo reversible polymerization, leading to materials with unique properties suitable for biomedical applications. This reversible nature allows for potential applications in drug delivery systems where controlled release is necessary .

Eigenschaften

IUPAC Name |

1,1,2,2-tetradeuterioethane-1,2-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMPLPIFKRHAAC-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.